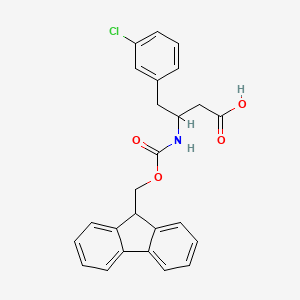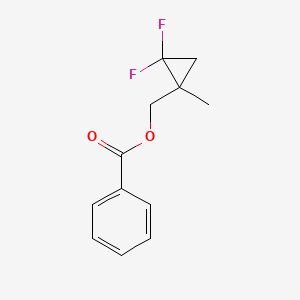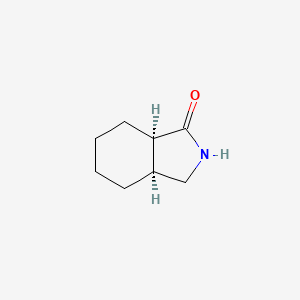
(3AS,7aR)-octahydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-isoindole core, which is a saturated, nitrogen-containing heterocycle. Its unique stereochemistry, denoted by the (3AS,7aR) configuration, adds to its distinctiveness and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-1H-isoindol-1-one typically involves the catalytic hydrogenation of isoindole derivatives. One common method is the reduction of isoindole-1,3-dione using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate. This method utilizes non-mammalian enzymes to catalyze the hydrolysis, resulting in the formation of the target compound. This process is advantageous due to its high efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,7aR)-hexahydro-1H-isoindole-1,3-dione
- (3aS,7aR)-hexahydro-1H-isoindole-1-ylidene
Uniqueness
(3AS,7aR)-octahydro-1H-isoindol-1-one stands out due to its fully saturated ring structure and specific stereochemistry. This makes it more stable and versatile compared to its partially unsaturated counterparts. Its unique properties make it suitable for a broader range of applications in various fields .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
InChI-Schlüssel |
JKYNCKNIVHDOKU-RNFRBKRXSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)CNC2=O |
Kanonische SMILES |
C1CCC2C(C1)CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


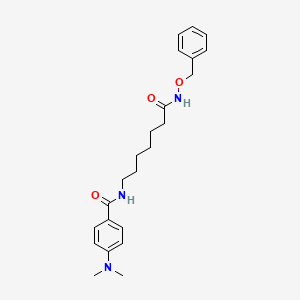


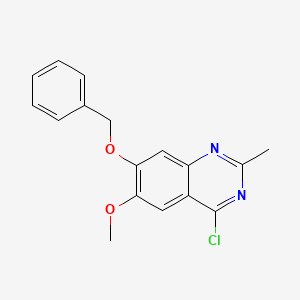
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
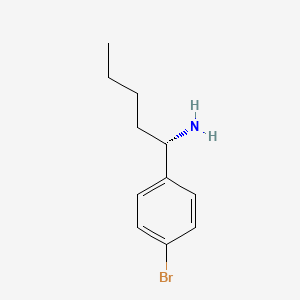
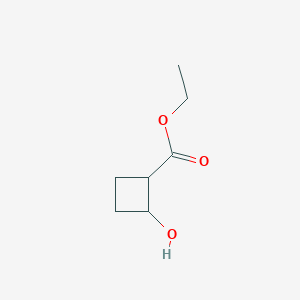

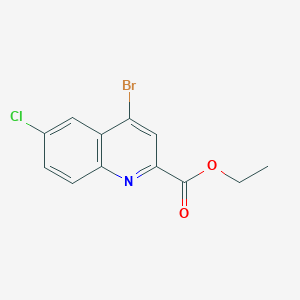

![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

